

Technical Guide: Spectroscopic Characterization of 7-Bromo-3-chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	7-Bromo-3-chlorobenzo[d]isoxazole
Cat. No.:	B596548

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its rigid bicyclic core, substituted with both bromine and chlorine atoms, makes it an intriguing scaffold for the development of novel therapeutic agents and functional materials. Accurate structural elucidation and purity assessment are paramount for any research and development involving this molecule. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **7-Bromo-3-chlorobenzo[d]isoxazole**, along with standardized experimental protocols for data acquisition.

Disclaimer: The specific experimental NMR and mass spectrometry data for **7-Bromo-3-chlorobenzo[d]isoxazole** is not publicly available in the performed search results. The data presented in this guide is therefore predicted or hypothetical, based on the chemical structure and spectroscopic data of analogous compounds. This information is intended for illustrative and guidance purposes.

Chemical Structure and Properties

- IUPAC Name: 7-bromo-3-chloro-1,2-benzoxazole^[1]^[2]

- CAS Number: 1260677-07-3[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₇H₃BrCINO[\[1\]](#)[\[4\]](#)
- Molecular Weight: 232.46 g/mol [\[4\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for **7-Bromo-3-chlorobenzo[d]isoxazole**.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~7.8-8.0	d	~8.0	H-4
~7.4-7.6	t	~8.0	H-5
~7.6-7.8	d	~8.0	H-6

Prediction based on typical chemical shifts for aromatic protons in similar heterocyclic systems.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) (ppm)	Assignment
~155-160	C-3
~120-125	C-3a
~128-132	C-4
~125-129	C-5
~130-135	C-6
~110-115	C-7
~150-155	C-7a

Prediction based on the known effects of halogen and isoxazole ring substituents on benzene ring chemical shifts.

Table 3: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
231	~98	[M] ⁺ (with ⁷⁹ Br, ³⁵ Cl)
233	~100	[M] ⁺ (with ⁸¹ Br, ³⁵ Cl or ⁷⁹ Br, ³⁷ Cl)
235	~32	[M] ⁺ (with ⁸¹ Br, ³⁷ Cl)
196	Moderate	[M-Cl] ⁺
152	Moderate	[M-Br] ⁺
125	Low	[M-Br-HCN] ⁺

Prediction based on the natural isotopic abundance of Bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and Chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) and common fragmentation pathways of halogenated aromatic compounds.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a compound such as **7-Bromo-3-chlorobenzo[d]isoxazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

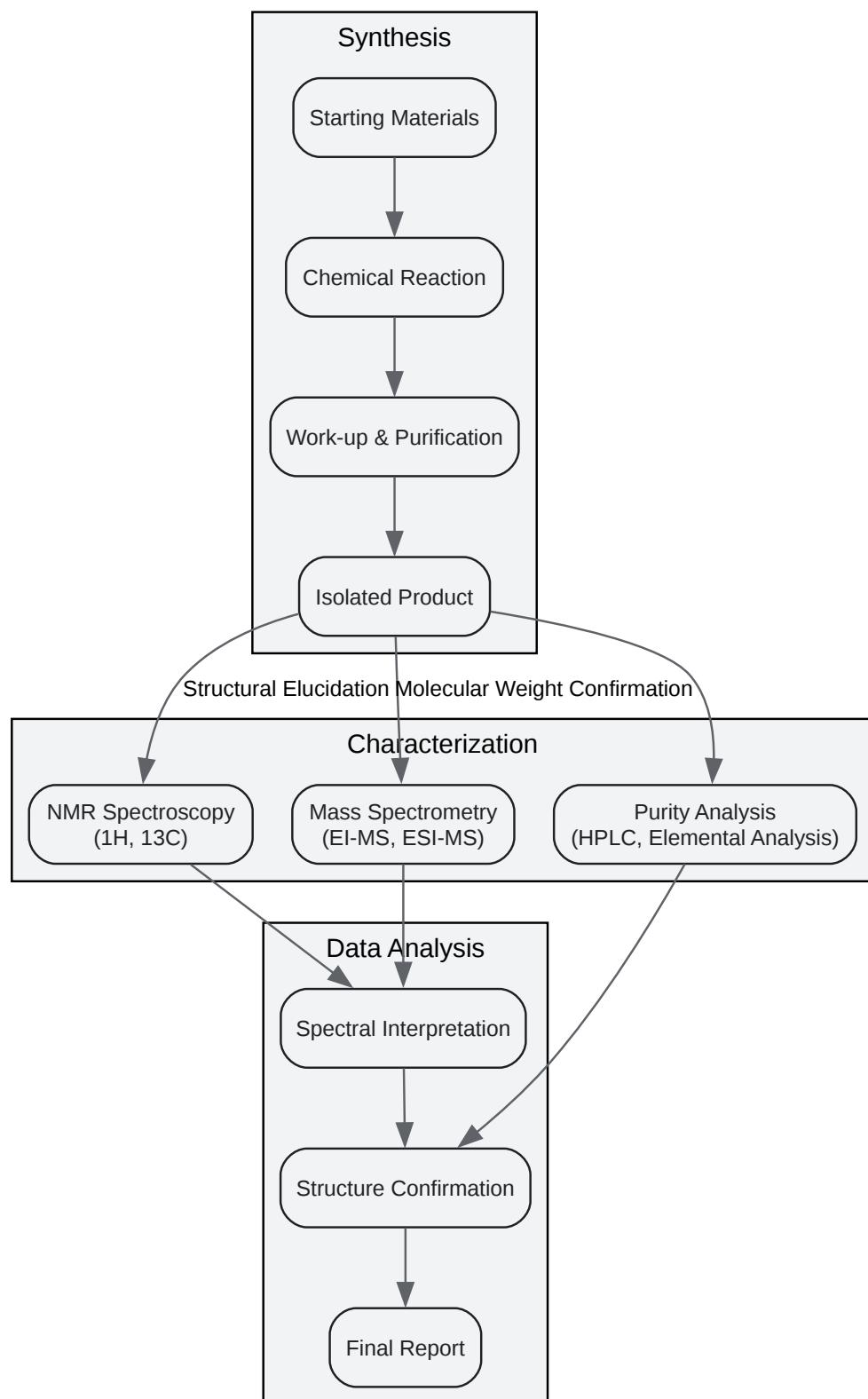
- Sample Preparation:
 - Weigh approximately 5-10 mg of **7-Bromo-3-chlorobenzo[d]isoxazole**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d ($CDCl_3$) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- ¹H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Solvent: CDCl_3 or DMSO-d_6 .
- Temperature: 298 K.
- Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
- Acquisition Parameters:
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64 (depending on sample concentration).
 - Relaxation Delay (d1): 1-2 seconds.
- Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Reference the spectrum to the residual solvent peak (CDCl_3 : δ 7.26 ppm; DMSO-d_6 : δ 2.50 ppm).
 - Integrate the signals and determine multiplicities and coupling constants.

- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ^1H frequency).
 - Solvent: CDCl_3 or DMSO-d_6 .
 - Temperature: 298 K.
 - Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Acquisition Parameters:

- Spectral Width: 0 to 180 ppm.
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
- Relaxation Delay (d1): 2 seconds.
- Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.
 - Reference the spectrum to the solvent peak (CDCl_3 : δ 77.16 ppm; DMSO-d_6 : δ 39.52 ppm).

Mass Spectrometry (MS)


- Sample Preparation:
 - Prepare a dilute solution of **7-Bromo-3-chlorobenzo[d]isoxazole** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Electron Ionization Mass Spectrometry (EI-MS):
 - Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).
 - Ionization Energy: 70 eV.
 - Inlet System: Direct insertion probe or gas chromatograph.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Data Acquisition: Scan over a mass range of m/z 50-300.
- Electrospray Ionization Mass Spectrometry (ESI-MS):
 - Instrument: A mass spectrometer with an electrospray ionization source (e.g., an LC-MS system).

- Solvent Flow Rate: 0.2-0.5 mL/min.
- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3-4 kV.
- Nebulizer Gas: Nitrogen.
- Drying Gas Temperature: 300-350 °C.
- Mass Analyzer: Quadrupole, Ion Trap, or TOF.
- Data Acquisition: Scan over a mass range of m/z 100-400.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **7-Bromo-3-chlorobenzo[d]isoxazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 2. [bocsci.com](http://www.bocsci.com) [bocsci.com]
- 3. 1260677-07-3|7-Bromo-3-chlorobenzo[d]isoxazole|BLD Pharm [bldpharm.com]
- 4. Synthonix, Inc > 1260677-07-3 | 7-Bromo-3-chlorobenzo[d]isoxazole [synthonix.com]
- 5. 7-Bromo-3-chlorobenzo[d]isoxazole | 1260677-07-3 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 7-Bromo-3-chlorobenzo[d]isoxazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b596548#7-bromo-3-chlorobenzo-d-isoxazole-nmr-and-mass-spectrometry-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com